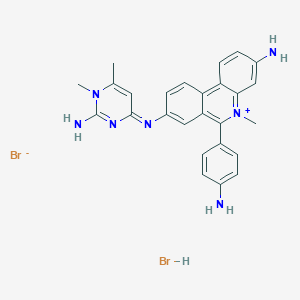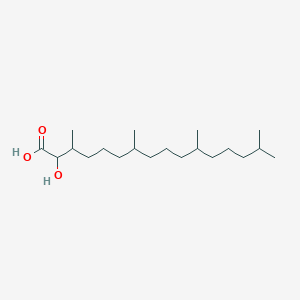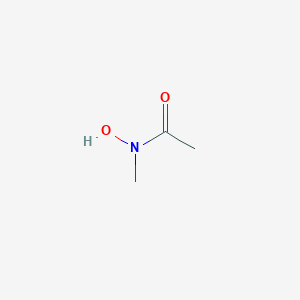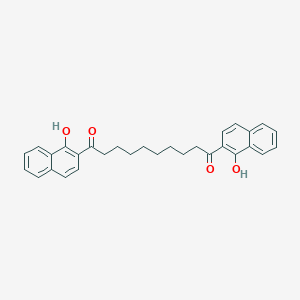
1,10-Bis(1-hydroxy-2-naphthyl)decane-1,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,10-Bis(1-hydroxy-2-naphthyl)decane-1,10-dione, also known as BHND, is a synthetic compound that has gained interest in the scientific community due to its potential applications in various fields, including organic electronics, photovoltaics, and biomedical research. BHND is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by its unique structure, which contains two naphthyl rings connected by a decane chain.
Mécanisme D'action
1,10-Bis(1-hydroxy-2-naphthyl)decane-1,10-dione is believed to function as a charge transport material in OLEDs and OPVs, facilitating the movement of electrons and holes across the device. 1,10-Bis(1-hydroxy-2-naphthyl)decane-1,10-dione has a high electron affinity and can efficiently transport electrons, making it an ideal candidate for use in electron transport layers. Additionally, 1,10-Bis(1-hydroxy-2-naphthyl)decane-1,10-dione can form stable charge transfer complexes with other organic molecules, further enhancing its charge transport properties.
Effets Biochimiques Et Physiologiques
1,10-Bis(1-hydroxy-2-naphthyl)decane-1,10-dione has also been studied for its potential biochemical and physiological effects. In vitro studies have shown that 1,10-Bis(1-hydroxy-2-naphthyl)decane-1,10-dione can inhibit the growth of cancer cells, including breast cancer and lung cancer cells, by inducing apoptosis and cell cycle arrest. 1,10-Bis(1-hydroxy-2-naphthyl)decane-1,10-dione has also been shown to possess antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,10-Bis(1-hydroxy-2-naphthyl)decane-1,10-dione is its ease of synthesis and purification, which makes it a readily available and cost-effective material for laboratory experiments. Additionally, 1,10-Bis(1-hydroxy-2-naphthyl)decane-1,10-dione exhibits good solubility in common organic solvents, making it easy to handle and process. However, 1,10-Bis(1-hydroxy-2-naphthyl)decane-1,10-dione is also highly sensitive to air and moisture, which can affect its performance in electronic devices. Furthermore, 1,10-Bis(1-hydroxy-2-naphthyl)decane-1,10-dione's potential toxicity and biocompatibility issues need further investigation before it can be used in biomedical applications.
Orientations Futures
There are several potential future directions for 1,10-Bis(1-hydroxy-2-naphthyl)decane-1,10-dione research. One area of interest is the development of 1,10-Bis(1-hydroxy-2-naphthyl)decane-1,10-dione-based materials for use in organic electronic devices, such as OLEDs and OPVs. Another area of interest is the investigation of 1,10-Bis(1-hydroxy-2-naphthyl)decane-1,10-dione's potential therapeutic applications, particularly in the treatment of cancer and oxidative stress-related diseases. Additionally, further studies are needed to determine the toxicity and biocompatibility of 1,10-Bis(1-hydroxy-2-naphthyl)decane-1,10-dione, which will be crucial for its future use in biomedical applications.
Méthodes De Synthèse
1,10-Bis(1-hydroxy-2-naphthyl)decane-1,10-dione can be synthesized using a variety of methods, including oxidative coupling of two naphthols, Friedel-Crafts acylation of naphthalene, and palladium-catalyzed coupling of naphthyl halides with alkynes. The most commonly used method involves the oxidative coupling of 1-hydroxy-2-naphthyl groups using a copper catalyst in the presence of oxygen or air.
Applications De Recherche Scientifique
1,10-Bis(1-hydroxy-2-naphthyl)decane-1,10-dione has been extensively studied for its potential applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). 1,10-Bis(1-hydroxy-2-naphthyl)decane-1,10-dione-based OLEDs have been shown to exhibit high efficiency, low operating voltage, and good stability, making them a promising alternative to traditional inorganic LEDs. Similarly, 1,10-Bis(1-hydroxy-2-naphthyl)decane-1,10-dione-based OPVs have demonstrated high power conversion efficiency, good stability, and low cost, making them a potential candidate for large-scale solar energy production.
Propriétés
Numéro CAS |
13379-63-0 |
|---|---|
Nom du produit |
1,10-Bis(1-hydroxy-2-naphthyl)decane-1,10-dione |
Formule moléculaire |
C30H30O4 |
Poids moléculaire |
454.6 g/mol |
Nom IUPAC |
1,10-bis(1-hydroxynaphthalen-2-yl)decane-1,10-dione |
InChI |
InChI=1S/C30H30O4/c31-27(25-19-17-21-11-7-9-13-23(21)29(25)33)15-5-3-1-2-4-6-16-28(32)26-20-18-22-12-8-10-14-24(22)30(26)34/h7-14,17-20,33-34H,1-6,15-16H2 |
Clé InChI |
MGUCPTJBPMXWSO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)CCCCCCCCC(=O)C3=C(C4=CC=CC=C4C=C3)O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)CCCCCCCCC(=O)C3=C(C4=CC=CC=C4C=C3)O |
Autres numéros CAS |
13379-63-0 |
Synonymes |
1,10-Bis(1-hydroxynaphthalen-2-yl)decane-1,10-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



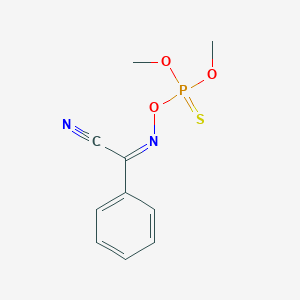
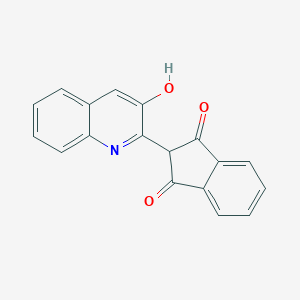

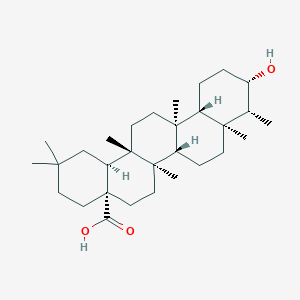
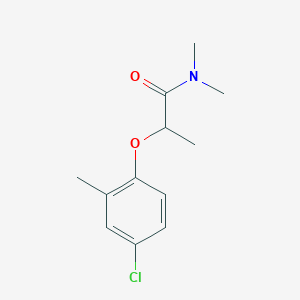
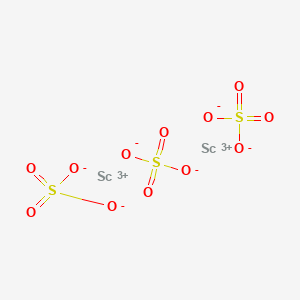
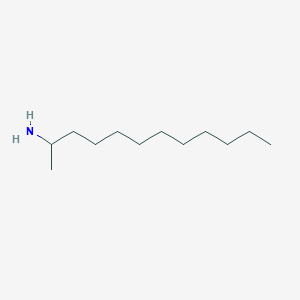
![3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B76060.png)
![Tetrazolo[1,5-a]pyrazine](/img/structure/B76061.png)
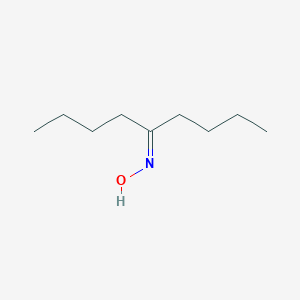
![3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione](/img/structure/B76063.png)
